molecular formula C7H7BrClF2N B2938751 2-Bromo-4-(difluoromethyl)aniline hydrochloride CAS No. 2459963-14-3

2-Bromo-4-(difluoromethyl)aniline hydrochloride

Cat. No.: B2938751
CAS No.: 2459963-14-3
M. Wt: 258.49
InChI Key: QJTPWDKWTJINNW-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethyl)aniline hydrochloride is a halogenated aniline derivative featuring a bromine atom at the 2-position and a difluoromethyl group at the 4-position of the aromatic ring, with a hydrochloride salt enhancing its solubility for pharmaceutical or synthetic applications.

Properties

IUPAC Name

2-bromo-4-(difluoromethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N.ClH/c8-5-3-4(7(9)10)1-2-6(5)11;/h1-3,7H,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTPWDKWTJINNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(difluoromethyl)aniline hydrochloride typically involves the bromination of 4-(difluoromethyl)aniline. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent . The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Scientific Research Applications

2-Bromo-4-(difluoromethyl)aniline hydrochloride is a chemical compound with diverse applications in scientific research, pharmaceuticals, and other fields. It is primarily utilized as an intermediate in synthesizing complex organic molecules and drug development.

Scientific Research Applications

This compound is a versatile building block in chemistry, biology, medicine, and industry.

Chemistry This compound serves as a crucial building block in synthesizing complex organic molecules. Its unique structure, featuring bromine and a difluoromethyl group, allows for various chemical modifications and reactions, making it valuable in creating diverse chemical structures.

Biology It is investigated for its potential biological activity and interactions with biomolecules. Many brominated anilines exhibit antimicrobial and antifungal activities. The difluoromethyl group can enhance bioactivity by increasing lipophilicity or modifying binding interactions with biological targets.

Medicine This compound is explored for potential use in drug development and as a pharmacophore in medicinal chemistry. Fluorinated aromatic amines like this compound have gained attention in medicinal chemistry and materials science because fluorine atoms in organic compounds can enhance their lipophilicity, metabolic stability, and biological activity, making them suitable candidates for drug development.

Industry It is utilized in producing specialty chemicals and materials with specific properties.

Case Studies

Fluorinated anilines, including compounds structurally related to this compound, have demonstrated promising applications in cancer therapy and antiparasitic activities.

  • Fluorinated Anilines in Cancer Therapy: Studies have shown that fluorinated anilines can effectively inhibit HDACs (histone deacetylases), with some derivatives exhibiting up to two-fold higher potency than non-fluorinated analogs against various cancer cell lines. The incorporation of trifluoromethyl groups was crucial in enhancing lipophilicity and cellular uptake.
  • Antiparasitic Activity: Research into related compounds has shown that structural modifications, including adding trifluoromethyl groups, can improve activity against parasites such as Plasmodium falciparum. Balancing lipophilicity and metabolic stability is critical for achieving desired antiparasitic effects.

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

Key structural analogues differ in halogen placement or fluorinated substituents, impacting electronic and steric properties:

Compound Name Substituents Molecular Formula Key Properties/Applications
2-Bromo-4-(trifluoromethyl)aniline Br (2-), CF₃ (4-) C₇H₅BrF₃N Higher electronegativity from CF₃; used in Suzuki couplings for drug intermediates
5-(Difluoromethyl)-2-fluoroaniline HCl F (2-), CF₂H (5-) C₇H₇ClF₃N Enhanced metabolic stability; potential antimicrobial activity
2-Bromo-4-fluorobenzylamine HCl Br (2-), F (4-), -CH₂NH₂·HCl C₇H₈BrClFN Improved water solubility; used in peptide synthesis
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline HCl OCF₃ (4-), CF₃ (2-) C₈H₅ClF₆NO Dual trifluorinated groups; high lipophilicity for CNS-targeting drugs

Key Insights :

Comparison :

  • Trifluoromethylated analogues require specialized fluorinating agents (e.g., SF₄ or Ruppert-Prakash reagents), whereas difluoromethyl groups may be introduced via milder electrophilic difluoromethylation .
Physicochemical Properties
  • Solubility: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogues (e.g., 2-bromo-4-(methylsulfanyl)aniline) .
  • Stability : Bromine’s inductive effect stabilizes the aromatic ring against oxidation, whereas difluoromethyl groups reduce basicity of the amine, enhancing shelf life .

Biological Activity

The biological activity of 2-Bromo-4-(difluoromethyl)aniline hydrochloride can be attributed to its functional groups. The bromine atom is known to participate in nucleophilic substitution reactions, while the difluoromethyl group can significantly influence the electronic properties of the compound. This modification may enhance lipophilicity, which is critical for biological interactions, and may also affect binding interactions with various biological targets.

Biological Activity Overview

While direct studies on this compound are sparse, insights can be drawn from related compounds. Brominated anilines are often associated with significant antimicrobial and antifungal activities. The presence of the difluoromethyl group may further enhance these properties by improving the compound's ability to penetrate biological membranes and interact with cellular targets.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals that many exhibit notable biological activities. Here is a summary table of related compounds and their similarities:

Compound NameCAS NumberSimilarity Index
2-Bromo-4-(trifluoromethyl)aniline938990.96
3-Amino-2-bromobenzotrifluoride58458-10-90.95
3-Bromo-5-(trifluoromethyl)aniline54962-75-30.94
5-Bromo-2-(trifluoromethyl)aniline703-91-30.89
4-Bromo-3-(trifluoromethyl)aniline393-36-20.88

These compounds share structural features that may influence their chemical reactivity and biological activity.

The specific mechanism of action for this compound has not been thoroughly elucidated in the literature. However, based on the behavior of similar compounds, it is plausible that this compound may interact with enzymes or receptors in a manner that modulates their activity, leading to various biological effects such as antimicrobial or anticancer activities .

Case Studies and Research Findings

Recent studies have focused on the synthesis and structure-activity relationships (SAR) of halogenated anilines, which provide insights into how substitutions affect biological properties. For instance, modifications involving trifluoromethyl groups have been shown to significantly enhance metabolic stability and bioactivity in related compounds .

In one study examining halide substitutions in aniline derivatives, it was found that certain configurations led to increased antagonistic activities against specific receptors (P2X3R), highlighting the importance of structural modifications in enhancing biological efficacy .

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